2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid
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Description
“2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid” is a chemical compound that belongs to the class of furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a trifluoromethyl group attached to it, which can significantly influence its properties .
Scientific Research Applications
- Peroxisome Proliferator-Activated Receptor Agonist : This compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs play a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis. Researchers explore its potential as a therapeutic agent for metabolic disorders, such as diabetes and dyslipidemia .
- Antioxidant Properties : Investigations into its antioxidant effects may reveal its potential in combating oxidative stress-related diseases .
- Vibrational Characterization : Researchers study its vibrational modes using techniques like infrared (IR) and Raman spectroscopy. These analyses provide insights into its molecular structure and bonding patterns .
Drug Development and Pharmacology
Biological Research
Computational Chemistry and Spectroscopy
properties
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-4-5(2-7(12)13)6(3-14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEANSIKJITNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid |
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